2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride

Catalog No.
S8218076
CAS No.
M.F
C11H14ClNO4S
M. Wt
291.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3...

Product Name

2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride

IUPAC Name

2-methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

InChI

InChI=1S/C11H14ClNO4S/c1-7-3-4-13(6-7)11(14)9-5-10(8(2)17-9)18(12,15)16/h5,7H,3-4,6H2,1-2H3

InChI Key

BLYWVFAYVHXOCH-UHFFFAOYSA-N

SMILES

CC1CCN(C1)C(=O)C2=CC(=C(O2)C)S(=O)(=O)Cl

Canonical SMILES

CC1CCN(C1)C(=O)C2=CC(=C(O2)C)S(=O)(=O)Cl

2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride is a synthetic compound characterized by its unique molecular structure, which includes a furan ring substituted with a sulfonyl chloride and a pyrrolidine moiety. The compound has the molecular formula C12H15ClN1O4SC_{12}H_{15}ClN_{1}O_{4}S and a molecular weight of 291.75 g/mol. The presence of the furan ring imparts specific reactivity, while the sulfonyl chloride group enhances its electrophilic properties, making it useful in various

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Acylation Reactions: The carbonyl group from the pyrrolidine can undergo acylation with various nucleophiles, facilitating the synthesis of more complex molecules.
  • Coupling Reactions: This compound can be utilized in coupling reactions to form larger organic molecules, particularly in medicinal chemistry.

While specific biological activity data for 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride is limited, compounds containing similar structural motifs often exhibit significant biological properties. For instance, derivatives of furan and pyrrolidine are known for their roles in medicinal chemistry, including anti-inflammatory and antimicrobial activities. The unique combination of functional groups in this compound may contribute to potential pharmacological effects that warrant further investigation.

The synthesis of 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride typically involves several steps:

  • Formation of Furan Derivative: Starting from commercially available furan compounds, modifications are made to introduce the methyl and sulfonyl groups.
  • Pyrrolidine Attachment: The 3-methylpyrrolidine moiety is introduced through a coupling reaction, likely involving a carbonyl activation step.
  • Chlorination: Finally, chlorination is performed to convert the sulfonic acid derivative into the corresponding sulfonyl chloride.

These steps may vary depending on the specific reagents and conditions used, but they highlight the complexity involved in synthesizing this compound.

2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: In studies focusing on reaction mechanisms involving furan and pyrrolidine derivatives.
  • Material Science: Potentially as a precursor for developing novel materials with unique properties.

Several compounds share structural similarities with 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Methyl-5-(pyrrolidin-1-sulfonyl)furan-3-carboxylic acidC10H13NO5SC_{10}H_{13}NO_{5}SLacks chlorination; contains a carboxylic acid instead of sulfonyl chloride .
5-Methyl-2-(trifluoromethyl)-3-furansulfonyl chlorideC6H4ClF3O3SC_{6}H_{4}ClF_{3}O_{3}SContains trifluoromethyl group; different electrophilic character .
2-Methylpropane-1-sulfonyl chlorideC4H9ClO2SC_{4}H_{9}ClO_{2}SSimple aliphatic structure; lacks heterocyclic components .

The unique combination of the furan ring, pyrrolidine moiety, and sulfonyl chloride functional group makes 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride distinct among these compounds, particularly in terms of its potential reactivity and applications in synthetic organic chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

291.0332068 g/mol

Monoisotopic Mass

291.0332068 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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